molecular formula C21H26N2O2 B100024 Carbazole, 3-(2,2-diethoxyethyliminomethyl)-1,4-dimethyl- CAS No. 18073-23-9

Carbazole, 3-(2,2-diethoxyethyliminomethyl)-1,4-dimethyl-

Cat. No. B100024
CAS RN: 18073-23-9
M. Wt: 338.4 g/mol
InChI Key: ALTWHROXLXFDIW-UHFFFAOYSA-N
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Description

Carbazole, 3-(2,2-diethoxyethyliminomethyl)-1,4-dimethyl- is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of carbazole, which is a heterocyclic aromatic compound with a tricyclic structure. Carbazole, 3-(2,2-diethoxyethyliminomethyl)-1,4-dimethyl- has shown promising results in scientific research, particularly in the areas of medicinal chemistry, materials science, and organic electronics.

Mechanism Of Action

The mechanism of action of carbazole, 3-(2,2-diethoxyethyliminomethyl)-1,4-dimethyl- is not fully understood. However, it is believed to exert its anti-cancer activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells by disrupting the cell cycle.

Biochemical And Physiological Effects

Carbazole, 3-(2,2-diethoxyethyliminomethyl)-1,4-dimethyl- has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer activity, this compound has been studied for its potential as an antioxidant and anti-inflammatory agent. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

The advantages of using carbazole, 3-(2,2-diethoxyethyliminomethyl)-1,4-dimethyl- in lab experiments include its high purity and stability, as well as its relatively low toxicity. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research on carbazole, 3-(2,2-diethoxyethyliminomethyl)-1,4-dimethyl-. One area of focus could be the development of more efficient synthesis methods to improve the yield and purity of the final product. Additionally, further research could be conducted to better understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, there is potential for the development of new materials and technologies based on carbazole, 3-(2,2-diethoxyethyliminomethyl)-1,4-dimethyl-, particularly in the field of organic electronics.

Synthesis Methods

The synthesis of carbazole, 3-(2,2-diethoxyethyliminomethyl)-1,4-dimethyl- is typically achieved through a multi-step process. The first step involves the synthesis of 3,6-dimethylcarbazole, which is then reacted with 2,2-diethoxyethylamine to produce the final compound. This synthesis method has been optimized to improve the yield and purity of the final product.

Scientific Research Applications

Carbazole, 3-(2,2-diethoxyethyliminomethyl)-1,4-dimethyl- has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit significant anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been studied for its potential as a therapeutic agent for the treatment of Alzheimer's disease.

properties

CAS RN

18073-23-9

Product Name

Carbazole, 3-(2,2-diethoxyethyliminomethyl)-1,4-dimethyl-

Molecular Formula

C21H26N2O2

Molecular Weight

338.4 g/mol

IUPAC Name

N-(2,2-diethoxyethyl)-1-(1,4-dimethyl-9H-carbazol-3-yl)methanimine

InChI

InChI=1S/C21H26N2O2/c1-5-24-19(25-6-2)13-22-12-16-11-14(3)21-20(15(16)4)17-9-7-8-10-18(17)23-21/h7-12,19,23H,5-6,13H2,1-4H3

InChI Key

ALTWHROXLXFDIW-UHFFFAOYSA-N

SMILES

CCOC(CN=CC1=C(C2=C(C(=C1)C)NC3=CC=CC=C32)C)OCC

Canonical SMILES

CCOC(CN=CC1=C(C2=C(C(=C1)C)NC3=CC=CC=C32)C)OCC

Other CAS RN

18073-23-9

synonyms

3-[N-(2,2-Diethoxyethyl)formimidoyl]-1,4-dimethyl-9H-carbazole

Origin of Product

United States

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